2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
Scientific Research Applications
Molecular Structure and Characterization
The molecular structure and characterization of compounds similar to 2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide have been explored in several studies. For instance, the crystal structure of related compounds has been determined, revealing significant insights into their molecular geometry and intermolecular interactions. These studies focus on the planar configuration of the imidazolidine-2,4-dione system and how it influences the compound's physical and chemical properties. Intermolecular hydrogen bonds and C-H...O, N-H...O interactions play a crucial role in stabilizing the molecular structure and packing within the crystal lattice (Sethusankar et al., 2002).
Pharmacological Potential
The pharmacological potential of compounds structurally related to this compound has been investigated, focusing on various biological activities. For example, novel derivatives have been synthesized to assess their anti-inflammatory activity. Some of these derivatives have shown significant efficacy in preclinical models, indicating the potential for further exploration in therapeutic applications (Sunder & Maleraju, 2013).
Analytical and Synthetic Approaches
Research has also been conducted on the analytical and synthetic aspects of similar compounds, aiming to improve their physicochemical properties and understand their metabolic pathways. These studies contribute to the optimization of such compounds for potential medical use, highlighting the importance of structural modifications to enhance their bioavailability and reduce toxicity. For instance, the detection of metabolites in human liver microsomes and urine provides valuable information on the metabolism of flutamide, a compound with structural similarities, offering insights into its pharmacokinetics and potential side effects (Goda et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O3/c20-13-6-4-11(5-7-13)8-15-17(28)26(18(29)25-15)10-16(27)24-14-3-1-2-12(9-14)19(21,22)23/h1-9H,10H2,(H,24,27)(H,25,29)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBRQSQJLRMXQT-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)F)/NC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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